methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a pyrrolidine sulfonyl group, and a benzoyl imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate with pyrrolidine sulfonyl chloride under basic conditions.
Formation of the Benzoyl Imino Moiety: This is typically done by reacting the sulfonylated benzothiazole with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base.
Final Esterification: The final step involves esterification of the intermediate with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cell division and signal transduction pathways.
Pathways Involved: It can inhibit key enzymes, leading to disruption of cellular processes and ultimately cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.
Pyrrolidine Sulfonyl Compounds: Compounds such as pyrrolidine-1-sulfonyl chloride and its derivatives.
Uniqueness
Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core with a pyrrolidine sulfonyl group and a benzoyl imino moiety, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS No. 865197-84-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24ClN3O4S2 with a molecular weight of approximately 494.02 g/mol. The chemical structure features a benzothiazole moiety linked to a pyrrolidine sulfonamide, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H24ClN3O4S2 |
Molecular Weight | 494.02 g/mol |
CAS Number | 865197-84-8 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For instance, it showed a notable reduction in viability in breast and colon cancer cell lines at concentrations as low as 10 µM.
Case Study:
In a study involving the SJSA-1 osteosarcoma cell line, the compound was administered at doses of 100 mg/kg for 14 days, resulting in moderate tumor growth inhibition. The mechanism was suggested to involve apoptosis induction through p53 activation and PARP cleavage .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties using models such as the maximal electroshock seizure (MES) test. Preliminary results indicate that it possesses anticonvulsant activity comparable to established drugs like phenobarbital, suggesting potential for treating epilepsy.
Efficacy Data:
In animal models, the effective dose (ED50) for seizure protection was found to be around 20 mg/kg, indicating promising anticonvulsant potential .
Analgesic Activity
This compound has been assessed for analgesic effects using both peripheral and central pain models. Notably, it exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test.
Test Method | Dose (mg/kg) | Result |
---|---|---|
Acetic Acid Writhing Test | 100 | Significant analgesia |
Eddy’s Hot Plate Test | 100 | Central analgesic activity |
The proposed mechanisms underlying the biological activities include:
- MDM2 Inhibition : The compound binds to MDM2 with high affinity, leading to increased p53 levels and subsequent tumor suppression.
- Neurotransmitter Modulation : It may modulate neurotransmitter levels in the CNS, contributing to its anticonvulsant effects.
- Anti-inflammatory Pathways : The sulfonamide group may engage in anti-inflammatory pathways that alleviate pain.
Properties
IUPAC Name |
methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-30-19(26)13-25-17-9-6-15(22)12-18(17)31-21(25)23-20(27)14-4-7-16(8-5-14)32(28,29)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETYOPZMFSMKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.